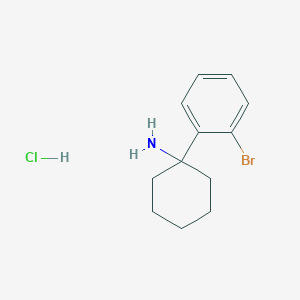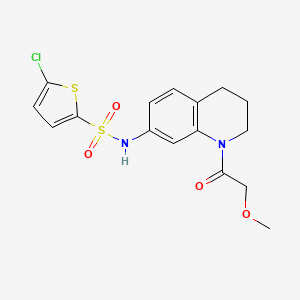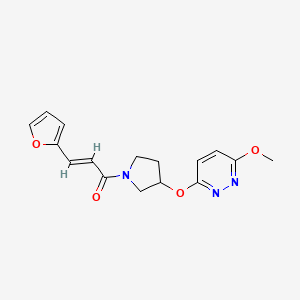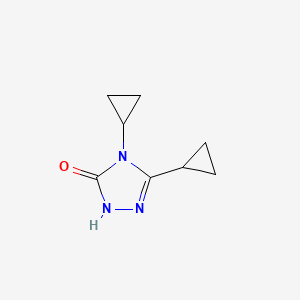
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Serotonin Uptake Inhibition
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride has been studied for its role in serotonin uptake inhibition. Fuller et al. (1978) found that its analogue, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, is a potent antagonist of serotonin depletion in the brain, highlighting its potential in neuropharmacological applications (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis
The compound has also been utilized in chemical synthesis. Lygin & Meijere (2009) demonstrated its use in the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing its versatility in organic chemistry (Lygin & Meijere, 2009).
Optical Activity Studies
In the field of chiral chemistry, Nohira, Ehara, & Miyashita (1970) explored the optical activity of trans-2-aminocyclohexanecarboxylic acids and derivatives, which are structurally related to 1-(2-bromophenyl)cyclohexan-1-amine hydrochloride, indicating its significance in studying optical isomerism (Nohira, Ehara, & Miyashita, 1970).
Polymerization and Material Science
The compound's derivatives have also found applications in polymerization and material science. Bauld et al. (1996) discussed the use of a related compound, tris(4-bromophenyl)aminium, in radical polymerization mechanisms, which could have implications for the development of new polymeric materials (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Mechano-Electrical Properties
In an application related to electronics, Kagathara & Parsania (2001) investigated the mechano-electrical properties of epoxy laminates from derivatives of halogenated bisphenol-C resins, which may include compounds structurally similar to 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride. This research highlights its potential use in the field of electrical engineering (Kagathara & Parsania, 2001).
properties
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTXQXKHBPZBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)


![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)


![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)